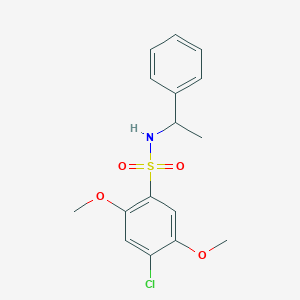
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels (angiogenesis) in tumors. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is also relatively easy to synthesize, allowing for large-scale production. However, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for cancer and inflammatory diseases. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new HDAC inhibitors based on the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. By modifying the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, it may be possible to develop more potent and selective HDAC inhibitors with improved pharmacological properties.
Métodos De Síntesis
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid. The purity of the synthesized 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
Nombre del producto |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18ClNO4S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-11(12-7-5-4-6-8-12)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h4-11,18H,1-3H3 |
Clave InChI |
VOMTYMQRCQCYOI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)


![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)



![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


